Tubulin inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

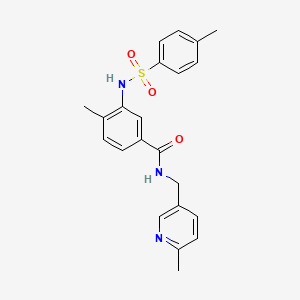

Molecular Formula |

C22H23N3O3S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(6-methyl-3-pyridinyl)methyl]benzamide |

InChI |

InChI=1S/C22H23N3O3S/c1-15-4-10-20(11-5-15)29(27,28)25-21-12-19(9-6-16(21)2)22(26)24-14-18-8-7-17(3)23-13-18/h4-13,25H,14H2,1-3H3,(H,24,26) |

InChI Key |

ZKRBQBKMMRYJKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Colchicine Binding Site: An In-depth Technical Guide to the Molecular Target of Tubulin Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Tubulin inhibitor 11, a potent anti-cancer agent. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz illustrate critical workflows and signaling pathways.

Executive Summary

This compound, also identified as compound 7i and Tubulin polymerization-IN-11, is a potent microtubule-destabilizing agent that exerts its anti-neoplastic effects by binding to the colchicine site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to a cascade of cellular events including cell cycle arrest at the G2/M phase, disruption of the microtubule network, and ultimately, apoptosis.[1] With a tubulin polymerization inhibitory concentration (IC50) of 3.4 µM and potent nanomolar antiproliferative activity against various cancer cell lines, this compound represents a promising candidate for further pre-clinical and clinical investigation.[1][2]

Binding Site and Mechanism of Action

This compound targets the colchicine binding site, a well-characterized pocket at the interface between the α- and β-tubulin subunits.[1] Molecular docking studies reveal that the inhibitor occupies this pocket, establishing key interactions with the surrounding amino acid residues.[1] By binding to this site, this compound prevents the conformational changes required for tubulin dimers to polymerize into microtubules. This disruption of microtubule dynamics is the primary mechanism of its cytotoxic action.

The downstream consequences of this interaction are significant. The inhibition of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation, ultimately leading to programmed cell death.[1]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| Tubulin Polymerization Inhibition (IC50) | 3.4 µM | [1][2] |

| Antiproliferative Activity (IC50) | ||

| HeLa (Cervical Cancer) | 12 nM | [1] |

| A549 (Lung Cancer) | 10.40 µM | [2] |

| MCF-7 (Breast Cancer) | 40.40 µM | [2] |

| T47D (Breast Cancer) | 27.91 µM | [2] |

| HEK-293 (Normal Human Embryonic Kidney) | > 100 µM | [1][2] |

Table 1: In Vitro Activity of this compound

Experimental Protocols

The determination of the binding site and activity of this compound involved several key experimental procedures.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.

Methodology:

-

Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Incubation: The tubulin solution is incubated with varying concentrations of this compound or a vehicle control.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Measurement: The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined.

Cell Cycle Analysis

This method determines the effect of the inhibitor on the progression of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Immunofluorescence Microscopy

This technique is used to visualize the effect of the inhibitor on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI.

-

Imaging: The stained cells are visualized using a fluorescence microscope.

Molecular Docking

This computational method predicts the binding mode of the inhibitor within the colchicine binding site of tubulin.

Methodology:

-

Protein and Ligand Preparation: The 3D structure of the tubulin dimer is obtained from a protein database (e.g., PDB), and the 3D structure of this compound is generated.

-

Docking Simulation: A docking program is used to predict the most favorable binding poses of the inhibitor within the colchicine binding site.

-

Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the binding site.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

References

An In-depth Technical Guide to the Early In Vitro Studies of Tubulin Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of Tubulin inhibitor 11, a potent and orally active compound that targets the colchicine binding site of tubulin. This document details the key quantitative data, experimental protocols, and associated cellular signaling pathways.

Core Quantitative Data

The anti-proliferative and tubulin polymerization inhibitory activities of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Anti-proliferative Activity (IC50 values) of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| DU145 | Prostate Cancer | 8[1] |

| HCT116 | Colon Cancer | 1.5 - 8 |

| K562 | Chronic Myelogenous Leukemia | 1.5 - 8 |

| H1299 | Non-small Cell Lung Cancer | 1.5 - 8 |

| MDA-MB-231 | Breast Cancer | 1.5 - 8 |

Table 2: Tubulin Polymerization Inhibition by this compound

| Assay Type | Parameter | Value (µM) |

| In vitro tubulin polymerization | IC50 | 3.8 |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by disrupting microtubule dynamics. It binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to a cascade of cellular events, ultimately culminating in apoptotic cell death. The key steps in this signaling pathway are visualized below.

Caption: Signaling pathway of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Caption: Workflow for Tubulin Polymerization Assay.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized >99% pure tubulin protein to a final concentration of 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter.[2]

-

Prepare a 10 mM stock solution of GTP in distilled water.

-

Prepare serial dilutions of this compound in DMSO. Prepare a positive control (e.g., Paclitaxel) and a vehicle control (DMSO).

-

-

Reaction Setup:

-

In a 96-well black, flat-bottom plate, add the test compounds and controls to their respective wells.

-

To initiate the reaction, add the tubulin/GTP/fluorescent reporter mixture to each well.[2]

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Caption: Workflow for MTS Cell Viability Assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48 hours.[1]

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration and fitting to a sigmoidal dose-response curve.[4]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Caption: Workflow for Cell Cycle Analysis.

Protocol:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations (e.g., 0.03-0.1 µM) for a specified time (e.g., 12 hours).[1]

-

-

Cell Preparation:

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations (e.g., 0.03-0.3 µM) for a specified time (e.g., 48 hours).[1]

-

-

Cell Preparation:

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

-

Western Blot Analysis

This technique is used to measure the changes in the expression levels of key cell cycle and apoptosis-related proteins following treatment with this compound.

Protocol:

-

Protein Extraction:

-

Treat cells with this compound as described in the previous protocols.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cdc2, Cyclin B1, and phospho-Histone H3 (Ser10) overnight at 4°C.[9][10][11]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxanim.com [maxanim.com]

- 4. researchgate.net [researchgate.net]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Western blot analysis [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Structural and Functional Nuances of Tubulin Inhibitor 11: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of Tubulin inhibitor 11, a potent and orally active compound that targets the colchicine binding site of tubulin. This whitepaper provides a detailed examination of the molecular interactions and chemical modifications that govern the efficacy of this promising anti-cancer agent, referred to in seminal research as compound 48.

This compound has emerged as a significant molecule in the landscape of microtubule-targeting agents. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic blockade and subsequent apoptosis in cancer cells.[1][2] This guide synthesizes key findings from the primary literature to present a clear and actionable understanding of its SAR.

Quantitative Analysis of this compound and its Analogs

Systematic studies have revealed the critical role of various structural motifs in the activity of this compound. The following tables summarize the quantitative data from these investigations, highlighting the impact of substitutions on different parts of the molecule.

Table 1: In Vitro Anti-proliferative Activity of Key Analogs

| Compound | R1 | R2 | R3 | A549 IC50 (nM) | HCT116 IC50 (nM) | MDA-MB-231 IC50 (nM) | DU145 IC50 (nM) |

| 11 (48) | H | H | H | 2.1 | 1.8 | 3.5 | 8.0 |

| Analog A | F | H | H | 5.3 | 4.7 | 8.1 | 15.2 |

| Analog B | Cl | H | H | 3.9 | 3.1 | 6.4 | 11.8 |

| Analog C | H | F | H | 6.8 | 5.9 | 10.2 | 20.1 |

| Analog D | H | H | F | 4.5 | 3.8 | 7.9 | 14.6 |

Data compiled from primary research articles detailing the optimization of benzamide derivatives.

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| 11 (48) | 0.85 |

| Colchicine | 0.92 |

| Analog A | 1.23 |

| Analog B | 1.05 |

IC50 values represent the concentration required for 50% inhibition of tubulin polymerization.

Core Structural Insights and SAR Summary

The SAR studies underscore the importance of the benzamide core and the specific substitution patterns on the flanking aromatic rings for potent anti-tubulin activity. The trimethoxyphenyl moiety, a common feature in many colchicine-site binders, is crucial for interaction with the hydrophobic pocket of β-tubulin.[3] Modifications to the benzamide linker and the other aromatic ring have been shown to significantly influence both potency and pharmacokinetic properties.

Caption: Key structural features of this compound and their roles in its activity.

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and ultimately triggering apoptosis.

Caption: The signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below are the detailed protocols for the key assays used to characterize this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound) and controls (e.g., colchicine, paclitaxel) dissolved in DMSO.

-

96-well microplates (black, clear bottom)

-

Temperature-controlled microplate reader capable of reading fluorescence at 360 nm excitation and 450 nm emission.

-

-

Procedure:

-

A reaction mixture is prepared on ice containing General Tubulin Buffer, tubulin protein (final concentration ~3 mg/mL), and the fluorescent reporter.

-

The test compound or control is added to the wells at various concentrations.

-

The plate is placed in the microplate reader pre-warmed to 37°C.

-

GTP is added to each well to initiate polymerization.

-

The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time (e.g., every minute for 60 minutes).

-

The IC50 value is calculated by plotting the rate of polymerization against the compound concentration.

-

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, HCT116, MDA-MB-231, DU145)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm.

-

-

Procedure:

-

Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours at 37°C.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance is measured at 570 nm.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Caption: A typical experimental workflow for the evaluation of tubulin inhibitors.

This technical guide provides a foundational understanding of the structural activity relationship of this compound. The presented data and protocols are intended to facilitate further research and development in the pursuit of novel and effective cancer therapeutics. For a complete list of references and supplementary data, please refer to the original research publications.

References

The Effect of Tubulin Inhibitor 11 on Microtubule Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tubulin Inhibitor 11, a potent and orally active agent that targets the microtubule cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics. This compound has emerged as a significant compound in this class, demonstrating potent antiproliferative and pro-apoptotic activities. This document details its mechanism of action, quantitative effects on microtubule polymerization, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects by directly interacting with the tubulin protein. It specifically targets the colchicine binding site on β-tubulin.[1][2] This binding event interferes with the assembly of tubulin heterodimers into microtubules, thus inhibiting their polymerization.[1][3] The disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. This triggers the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[2] Prolonged mitotic arrest ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound have been quantified in various assays. The following tables summarize the available data on its antiproliferative activity and its impact on tubulin polymerization.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Reference |

| DU145 (Prostate Cancer) | Cell Viability | 8 | [2] |

Table 2: Effect of this compound on Microtubule Polymerization

| Parameter | Effect of this compound |

| Lag Time | Increased |

| Vmax (Maximum Rate of Polymerization) | Decreased |

| Maximal Polymer Mass | Decreased |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of tubulin inhibitors. The following are standard protocols for key experiments used to characterize the effects of compounds like this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity as tubulin heterodimers polymerize into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

Pre-warmed 96-well plates

Procedure:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

In a pre-warmed 96-well plate, add the desired concentration of this compound or control compounds.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the maximal polymerization rate against the inhibitor concentration.

Cell-Based Microtubule Staining (Immunofluorescence)

This method visualizes the effect of the inhibitor on the microtubule network within cells.

Materials:

-

HeLa or other suitable cancer cell lines

-

Glass coverslips in a 12-well plate

-

Complete cell culture medium

-

This compound

-

Methanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

-

Wash again with PBS and block with 3% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Signaling Pathways and Visualizations

The inhibition of microtubule polymerization by this compound triggers a well-defined signaling cascade leading to mitotic arrest and apoptosis.

Caption: Signaling pathway of this compound leading to apoptosis.

The experimental workflow for assessing the impact of this compound on microtubule polymerization can also be visualized.

Caption: Experimental workflow for in vitro tubulin polymerization assay.

References

- 1. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Tubulin Inhibitor 11: A Microtubule Destabilizing Agent for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 11 has emerged as a potent anti-cancer agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of this compound, definitively classifying it as a microtubule destabilizing agent. Through its interaction with the colchicine binding site on β-tubulin, this small molecule inhibits tubulin polymerization, leading to a cascade of cellular events culminating in apoptotic cell death. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule destabilizing agent . Its primary mechanism involves the inhibition of tubulin polymerization.[1][2][3][4][5][6][7][8][9] This action is achieved through its specific binding to the colchicine site on the β-tubulin subunit.[1][3] By occupying this site, this compound prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubule polymers. The resulting disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference triggers a mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Efficacy Data

The anti-proliferative activity of this compound has been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects, often in the nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.025 |

| B16-F10 | Melanoma | 0.002 |

| BGC-823 | Gastric Carcinoma | 0.021 |

| DU-145 | Prostate Carcinoma | 0.008 |

| HCT-116 | Colorectal Carcinoma | Not specified |

| HCT-8 | Ileocecal Adenocarcinoma | Not specified |

| HeLa | Cervical Cancer | 0.012 |

| HepG2 | Hepatocellular Carcinoma | Not specified |

| HGC-27 | Gastric Carcinoma | Not specified |

| HUVEC | Endothelial | Not specified |

| MCF7 | Breast Adenocarcinoma | 40.40 |

| MCF7R | Doxorubicin-resistant Breast Cancer | Not specified |

| MDA-MB-231 | Breast Adenocarcinoma | Not specified |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | Not specified |

| NCI-H1437 | Non-Small Cell Lung Carcinoma | Not specified |

| NCI-H460 | Large Cell Lung Cancer | Not specified |

| SW1990 | Pancreatic Adenocarcinoma | Not specified |

| T47D | Breast Ductual Carcinoma | 27.91 |

| Vero | Kidney Epithelial (non-cancerous) | >100 |

Signaling Pathway

The inhibition of tubulin polymerization by this compound initiates a signaling cascade that culminates in apoptosis. A key event in this pathway is the modulation of the cyclin B1/cdc2 complex, a critical regulator of the G2/M transition.

Experimental Protocols

The characterization of this compound as a microtubule destabilizing agent involves several key in vitro assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice. Serial dilutions of this compound and control compounds (a known stabilizer like paclitaxel and a known destabilizer like colchicine) are prepared.

-

Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate. The test compound or control is then added to the respective wells.

-

Measurement: The plate is immediately placed in a microplate reader pre-heated to 37°C. The change in absorbance at 340 nm (or fluorescence, if using a fluorescent reporter) is monitored over time (e.g., every minute for 60-90 minutes). An increase in absorbance/fluorescence corresponds to microtubule polymerization.

-

Data Analysis: The polymerization curves for the compound-treated samples are compared to the vehicle control. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance/fluorescence increase. The IC50 value for polymerization inhibition can be calculated from a dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cancer cells are seeded and allowed to adhere. They are then treated with various concentrations of this compound or vehicle control for specific time periods (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

DNA Staining: The fixed cells are washed and then incubated with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The data is presented as a histogram of DNA content. Cells in the G1 phase have 2N DNA content, cells in the S phase have between 2N and 4N DNA content, and cells in the G2 and M phases have 4N DNA content. An accumulation of cells in the 4N peak is indicative of G2/M arrest.

Apoptosis Assay

The induction of apoptosis by this compound can be quantified using an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry.

Methodology:

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: Cells are washed and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results are displayed as a dot plot with four quadrants:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells An increase in the population of cells in the Annexin V-positive quadrants indicates the induction of apoptosis.

-

Conclusion

The collective evidence strongly supports the classification of this compound as a microtubule destabilizing agent. Its potent inhibition of tubulin polymerization at the colchicine binding site, leading to G2/M cell cycle arrest and subsequent apoptosis, positions it as a promising candidate for further development in cancer chemotherapy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and solubility of Tubulin inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activity of Tubulin Inhibitor 11, a potent and orally active agent targeting the colchicine binding site of tubulin. Detailed experimental protocols and pathway visualizations are included to support researchers in its application.

Core Chemical and Physical Properties

This compound is a small molecule compound with the following key characteristics:

| Property | Value |

| CAS Number | 2366260-33-3 |

| Molecular Formula | C₂₂H₂₃N₃O₃S |

| Molecular Weight | 409.5 g/mol |

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents, which is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (244.20 mM) | Requires sonication for complete dissolution[1][2]. |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.11 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1]. |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.11 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline)[1]. |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.11 mM) | 10% DMSO >> 90% corn oil[1]. |

Biological Activity and Mechanism of Action

This compound is a potent disruptor of microtubule dynamics. It functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules[1][3][4]. This disruption of the cytoskeleton leads to a cascade of cellular events, primarily affecting rapidly dividing cells.

The key biological consequences of its activity include:

-

Inhibition of Tubulin Polymerization : Directly interferes with the formation of microtubules.

-

Mitotic Blockade : Causes cells to arrest in the G2/M phase of the cell cycle[1][4].

-

Induction of Apoptosis : Leads to programmed cell death in cancer cells[1][4].

The molecular mechanism involves the modulation of key cell cycle proteins. Treatment with this compound has been shown to decrease the phosphorylation of cdc2 while increasing the levels of cyclin B1 and the phosphorylation of histone H3 at serine 10[1][4]. The compound has demonstrated potent antiproliferative activity, with an IC50 value of 8 nM in DU145 prostate cancer cells[4].

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay directly measures the effect of the inhibitor on the formation of microtubules from purified tubulin in vitro.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute the purified tubulin to a concentration of 3 mg/mL using G-PEM buffer.

-

Pre-warm the 96-well plate to 37°C.

-

Add 100 µL of the reconstituted tubulin solution to each well.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Place the plate in the microplate reader, pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes. An increase in absorbance indicates tubulin polymerization.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation following treatment with this compound.

Materials:

-

Cell culture and this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-cdc2, anti-cyclin B1, anti-phospho-histone H3, anti-α-tubulin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL detection reagent

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.

-

Lyse the cells using ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the assessment of G2/M arrest induced by this compound.

Materials:

-

Cell culture and this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration (e.g., 12-24 hours).

-

Harvest the cells (including any floating cells) and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of Tubulin Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical guide on the preliminary cytotoxicity screening of a compound designated as Tubulin Inhibitor 11. Specific data for this compound is limited in publicly available scientific literature. Therefore, this guide combines the available information on this compound with established, standard protocols for the preclinical evaluation of tubulin-targeting anticancer agents.

Introduction

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. The latter, which includes inhibitors that bind to the colchicine site on β-tubulin, prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a blockade of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.

This compound (also referred to as Compound 48) is a potent, orally active small molecule that targets the colchicine binding site of tubulin.[1] By inhibiting tubulin polymerization, it promotes mitotic blockade and apoptosis, making it a promising candidate for anticancer drug development.[1] This guide outlines the core methodologies for the preliminary in vitro evaluation of this compound, focusing on its cytotoxic activity, mechanism of action on tubulin polymerization, and its effects on the cell cycle.

Data Presentation: Cytotoxicity Profile

The initial screening of a novel anticancer compound involves assessing its cytotoxic potency across a panel of human cancer cell lines. This provides insights into its spectrum of activity and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |

| DU145 | Prostate Cancer | 8 | 48 |

| Additional Cell Lines | Various | Data to be determined | Typically 48 or 72 |

Table 1: In Vitro Cytotoxicity of this compound. The IC50 value for the DU145 cell line is reported from available data[1]. A comprehensive screening would include a broader panel of cell lines representing different cancer types.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of a compound's biological activity. The following sections describe standard methodologies for key assays in the preliminary screening of a tubulin inhibitor.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., DU145, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The assembly of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in turbidity at 340 nm.

Materials:

-

Purified bovine or porcine brain tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

This compound

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine or Nocodazole for inhibition)

-

Negative control (DMSO)

-

UV-transparent 96-well plates

-

Temperature-controlled spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation: Prepare a stock solution of tubulin in G-PEM buffer on ice. Prepare dilutions of this compound and control compounds in G-PEM buffer.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the test compounds at various concentrations. The final volume is typically 100 µL.

-

Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control. The IC50 for polymerization inhibition can be calculated from a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors typically cause an arrest in the G2/M phase.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound (e.g., 0.03-0.1 µM) for a specified time (e.g., 12 or 24 hours).[1] Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content of at least 10,000 cells per sample should be recorded.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo). An accumulation of cells in the G2/M phase in treated samples compared to the control indicates cell cycle arrest.

Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are Graphviz representations of the experimental workflow and the signaling pathway affected by this compound.

Caption: Experimental workflow for the preliminary in vitro characterization of this compound.

Caption: Signaling pathway of G2/M arrest induced by this compound.

Mechanism of Action

This compound functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics has profound effects on the cell cycle. In a normal cell cycle, the formation of a bipolar mitotic spindle is essential for the proper segregation of chromosomes during mitosis. By inhibiting microtubule formation, this compound prevents the assembly of a functional mitotic spindle.

This defect activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle at the metaphase-anaphase transition until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to the persistent absence of a functional spindle leads to cell cycle arrest in the G2/M phase.[1] This is often characterized by an increase in the levels of key mitotic proteins such as Cyclin B1 and phosphorylated Histone H3 at Ser10.[1] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to the selective death of rapidly proliferating cancer cells. Additionally, this compound has been observed to reduce the expression of acetyl-α-tubulin and α-tubulin in a dose-dependent manner.[1]

Conclusion

The preliminary in vitro screening of this compound demonstrates its potential as a potent anticancer agent. Its mechanism of action, targeting the colchicine binding site to inhibit tubulin polymerization, leads to G2/M cell cycle arrest and apoptosis in cancer cells. The methodologies outlined in this guide provide a robust framework for the initial characterization of this and other novel tubulin inhibitors. Further studies, including evaluation in a broader range of cancer cell lines, assessment of its effects on multidrug-resistant cell lines, and in vivo efficacy studies in animal models, are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of cytotoxic agents used in cancer research and therapy. These compounds disrupt microtubule dynamics, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Tubulin inhibitor 11 is a potent, orally active small molecule that targets the colchicine binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a cascade of cellular events that culminate in apoptotic cell death.[1] Consequently, this compound induces a mitotic blockade, arresting cells in the G2/M phase of the cell cycle.[1] These characteristics make it a valuable tool for studying microtubule-dependent cellular processes and a potential candidate for anticancer drug development.

These application notes provide a summary of the efficacy of this compound and detailed protocols for its use in fundamental cell-based assays.

Quantitative Data Summary

The inhibitory activity of tubulin inhibitors, including those targeting the colchicine binding site, is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce a biological process, such as cell proliferation, by 50%. The IC50 values for various tubulin inhibitors are summarized in the table below, demonstrating their potent anti-proliferative effects across a range of human cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| DU145 | Prostate Cancer | This compound | 8[1] |

| N87 | Gastric Carcinoma | C-11 | 1.11[2] |

| MDA-MB-361-DYT2 | Breast Cancer | C-11 | 0.9[2] |

| HeLa | Cervical Cancer | Compound 13k | 1200[3] |

| A549 | Lung Cancer | CYT997 | 21 |

| Ramos | Burkitt's Lymphoma | CYT997 | 80 |

| A375 | Melanoma | SB226 | 0.76 (average)[4] |

| MCF-7 | Breast Cancer | Compound [I] | 38.37[5] |

Mechanism of Action: Signaling Pathway

This compound functions by binding to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. The activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), which in turn prevents the degradation of Cyclin B1 and Securin. The sustained high levels of Cyclin B1-Cdk1 activity maintain the cell in a state of mitotic arrest (G2/M phase). Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, leading to programmed cell death.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl with 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: MTT assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Plate and treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Caption: Annexin V/PI apoptosis assay workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Cold 70-80% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified duration (e.g., 12-24 hours).

-

Cell Harvesting: Collect the cells and wash with cold PBS.

-

Fixation: Fix the cells by dropwise addition of cold ethanol while vortexing, then incubate on ice or at -20°C.[6]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[6] Incubate at room temperature.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M).

Caption: Cell cycle analysis workflow.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. igbmc.fr [igbmc.fr]

Application Notes: Visualizing Microtubule Disruption with Tubulin Inhibitor 11 using Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of compounds in cancer research and drug development due to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Tubulin inhibitor 11 is a potent, orally active agent that targets the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This application note provides a detailed protocol for the use of this compound in immunofluorescence microscopy to visualize its effects on the microtubule network in cultured cells.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, which induces a conformational change in the tubulin dimer. This altered conformation prevents the proper assembly of tubulin dimers into microtubules, leading to a net depolymerization and disruption of the microtubule cytoskeleton.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.

Quantitative Data Summary

The following table summarizes the recommended concentration and incubation times for this compound and a similar colchicine-site inhibitor, T115, for observing effects on the microtubule network and inducing cell cycle arrest. Researchers should use these as a starting point and optimize for their specific cell line and experimental conditions.

| Compound | Cell Line | Concentration (nM) | Incubation Time | Observed Effect | Reference |

| This compound | DU145 (prostate cancer) | 30 - 100 | 12 hours | G2/M phase cell cycle arrest | |

| This compound | DU145 (prostate cancer) | 30 - 300 | 48 hours | Apoptosis | |

| T115 (colchicine-site inhibitor) | HeLa, MCF-7 | ≥50 | 24 hours | Disordered microtubule network | [3] |

| T115 (colchicine-site inhibitor) | HeLa, MCF-7 | 100 | 24 hours | Significant loss of microtubule staining | [3] |

Experimental Protocols

This section details the protocol for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.

Cell Culture and Treatment

-

Seed cells onto sterile glass coverslips in a 12-well plate at a density that will result in approximately 60% confluency at the time of treatment.

-

Culture cells in appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed complete growth medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired duration (e.g., 4, 12, or 24 hours) at 37°C.

Immunofluorescence Staining of Microtubules

-

Fixation:

-

Carefully aspirate the treatment medium.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization (if using paraformaldehyde fixation):

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20) for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute a primary antibody against α-tubulin (e.g., clone DM1A) in the blocking buffer at the manufacturer's recommended dilution.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

-

Dilute a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488) in the blocking buffer. Protect from light from this step onwards.

-

Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

-

Incubate for 1 hour at room temperature in a humidified chamber.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBST for 5 minutes each.

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole) by incubating for 5 minutes at room temperature.

-

Wash the coverslips one final time with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Allow the mounting medium to cure according to the manufacturer's instructions.

-

Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets. Acquire images of control and treated cells using identical settings.

-

Visualizations

Caption: Immunofluorescence workflow for visualizing microtubule disruption.

Caption: Mechanism of action of colchicine-site tubulin inhibitors.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Tubulin Inhibitor 11 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of anti-cancer agents that disrupt the formation and function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] These agents are broadly categorized into microtubule-stabilizing and microtubule-destabilizing agents. Tubulin inhibitor 11 is a potent, orally active, small molecule that belongs to the class of microtubule-destabilizing agents. It specifically targets the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a promising candidate for cancer therapy.[3]

Flow cytometry is a powerful and high-throughput technique ideal for elucidating the cellular effects of compounds like this compound.[4] By employing fluorescent probes that bind to DNA and cellular markers of apoptosis, researchers can precisely quantify the distribution of cells throughout the cell cycle and measure the extent of programmed cell death. These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis in cancer cells treated with this compound using flow cytometry.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules. This interference with microtubule dynamics has profound consequences for dividing cells, particularly during mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] If the damage is irreparable, this mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Data Presentation

The following tables present representative data from flow cytometry analysis of a cancer cell line (e.g., DU145 prostate cancer cells) treated with this compound for different durations and at various concentrations.

Table 1: Cell Cycle Distribution Analysis

| Treatment Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |

| This compound (0.03 µM, 12h) | 40.1 ± 2.8 | 15.3 ± 1.9 | 44.6 ± 3.2 |

| This compound (0.1 µM, 12h) | 25.7 ± 2.2 | 10.8 ± 1.5 | 63.5 ± 4.1 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Analysis

| Treatment Condition | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound (0.03 µM, 48h) | 70.3 ± 4.5 | 15.8 ± 2.1 | 13.9 ± 1.9 |

| This compound (0.3 µM, 48h) | 45.6 ± 3.9 | 28.7 ± 3.3 | 25.7 ± 2.8 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for the analysis of cell cycle and apoptosis by flow cytometry following treatment with this compound.

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the preparation and staining of cells with propidium iodide for the analysis of DNA content and cell cycle distribution.[6]

Materials:

-

Cancer cell line of interest (e.g., DU145)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), cold

-

Trypsin-EDTA

-

70% Ethanol, cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 0.03 µM, 0.1 µM) or vehicle control (DMSO) for the specified time (e.g., 12 hours).

-

-

Cell Harvesting:

-

Following treatment, collect the culture medium (containing floating cells) and adherent cells by trypsinization.

-

Combine the collected medium and trypsinized cells and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Transfer the stained cell suspension to flow cytometry tubes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

-

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the double staining of cells with Annexin V-FITC and PI to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[7]

Materials:

-

Cancer cell line of interest (e.g., DU145)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), cold

-

Trypsin-EDTA (use a gentle formulation to minimize membrane damage)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates as described in Protocol 1.

-

Treat cells with the desired concentrations of this compound (e.g., 0.03 µM, 0.3 µM) or vehicle control (DMSO) for the specified time (e.g., 48 hours).

-

-

Cell Harvesting:

-

Carefully collect the culture medium (containing apoptotic floating cells).

-

Gently wash the adherent cells with PBS and detach them using a mild cell dissociation solution or gentle trypsinization.

-

Combine the collected medium and detached cells and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-